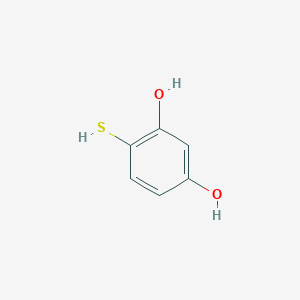

4-Mercaptobenzene-1,3-Diol

Vue d'ensemble

Description

4-Mercaptobenzene-1,3-Diol is a useful research compound. Its molecular formula is C6H6O2S and its molecular weight is 142.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-Mercaptobenzene-1,3-diol, also known as thioxolone, is an organic compound with significant biological activity. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on various research findings.

This compound is characterized by its thiol (-SH) and hydroxyl (-OH) functional groups. These groups enable the compound to engage in various biochemical interactions, particularly through hydrogen bonding and redox reactions. The thiol group plays a crucial role in its biological activity by acting as a nucleophile in enzymatic reactions.

Inhibition of Carbonic Anhydrase II

One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of carbonic anhydrase II (CA II). Research indicates that thioxolone binds to the active site of CA II, forming a stable complex that inhibits enzyme activity. This inhibition is significant as CA II is involved in critical physiological processes such as acid-base balance and carbon dioxide transport in tissues .

Antioxidant Activity

This compound exhibits antioxidant properties, which can protect cells from oxidative stress. The presence of hydroxyl groups allows it to scavenge free radicals effectively. This property has implications for its potential use in preventing oxidative damage associated with various diseases, including cancer and neurodegenerative disorders.

Protein Folding Enhancement

Studies have shown that this compound can enhance the folding rates and yields of proteins such as lysozyme and ribonuclease A. This effect is attributed to the compound's ability to stabilize thiol-disulfide exchanges during protein folding processes .

Study on Enzymatic Activity

A study investigated the effects of thioxolone on the refolding of denatured lysozyme. The results demonstrated that at specific concentrations (0.1 mg/mL and 1 mg/mL), this compound significantly increased the yield of properly folded lysozyme compared to controls without thiols .

Cancer Cell Studies

In cellular models, thioxolone has been observed to induce apoptosis in cancer cells through reactive oxygen species (ROS) signaling pathways. This suggests that this compound may possess anticancer properties worth exploring further in clinical studies .

Comparative Analysis with Similar Compounds

| Compound | Functional Groups | Biological Activity |

|---|---|---|

| This compound | -SH, -OH | Inhibits CA II; antioxidant; enhances protein folding |

| Resorcinol | -OH | Antioxidant but less reactive than thioxolone |

| Catechol | -OH | Similar antioxidant properties; different reactivity |

| Hydroquinone | -OH | Primarily a reducing agent; lacks thiol group |

Applications De Recherche Scientifique

Medicinal Chemistry

Inhibition of Carbonic Anhydrase

4-Mercaptobenzene-1,3-diol has been investigated for its potential as an inhibitor of carbonic anhydrase (CA), an enzyme involved in various physiological processes. Studies have shown that it can bind to the active site of CA II, acting as a mixed inhibitor. The compound was found to remain bound to zinc in the enzyme's active site through its thiol group, demonstrating its potential in developing therapeutic agents for conditions like glaucoma and epilepsy .

Prodrug Activity

Thioxolone, a prodrug that is cleaved into this compound within the body, illustrates the compound's role in drug design. The hydrolysis of thioxolone releases this compound, which then exerts pharmacological effects by inhibiting carbonic anhydrase . This mechanism highlights the compound's relevance in designing drugs that target specific enzymes.

Materials Science

Photosensitive Resin Compositions

Recent patents have explored the use of this compound in photosensitive resin compositions. These materials are crucial for photolithography processes used in semiconductor manufacturing and microfabrication. The compound contributes to the formation of patterns upon exposure to light, making it valuable in developing advanced materials for electronics .

Analytical Chemistry

Surface-Enhanced Raman Scattering (SERS)

The compound has been utilized as a probe in surface-enhanced Raman scattering (SERS) applications. SERS is a powerful technique for detecting low concentrations of analytes due to its high sensitivity and specificity. The unique properties of this compound enable real-time monitoring of biochemical processes at the molecular level .

Case Studies and Research Findings

Analyse Des Réactions Chimiques

Enzymatic Cleavage and Carbonic Anhydrase II Inhibition

4-Mercaptobenzene-1,3-diol acts as a potent inhibitor of carbonic anhydrase II (CA II) through a prodrug mechanism. Thioxolone, a precursor, undergoes enzymatic hydrolysis in CA II’s active site, forming this compound via the intermediate S-(2,4-thiophenyl)hydrogen thiocarbonate . Key observations:

-

Binding mechanism : The thiol group of this compound coordinates directly to the zinc ion in CA II’s active site, displacing the catalytic hydroxide ion .

-

Kinetics : Time-dependent inhibition occurs due to the slow equilibration of the intermediate and final product. The inhibition constant (Kᵢ) for this interaction is in the micromolar range .

-

Structural basis : X-ray crystallography reveals that the intermediate occupies the rim of the active site, while the hydrolyzed product binds near zinc .

Table 1: Kinetic Parameters for CA II Inhibition

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Kᵢ (thioxolone cleavage) | 3.8 ± 0.5 μM | pH 7.5, 25°C | |

| Inhibition half-life (t₁/₂) | 15–20 min | 10 mM HEPES buffer |

Metal Coordination Chemistry

The compound’s thiol and hydroxyl groups enable complexation with transition metals, influencing both biological and catalytic systems:

-

Zinc coordination : In CA II inhibition, the thiol group forms a covalent bond with zinc (Zn-S distance: ~2.3 Å) .

-

Iron interactions : Demonstrates antioxidant activity by scavenging Fe²⁺/Fe³⁺-induced free radicals, forming stable Fe-S complexes .

-

Applications : Enhances metal solubility in biochemical assays and catalytic systems .

Table 2: Comparison with Structurally Similar Thiols

| Compound | Reactivity with Metals | Key Applications |

|---|---|---|

| This compound | High (Zn, Fe) | Enzyme inhibition, redox modulation |

| 2-Mercaptoethanol | Moderate (Zn) | Reducing agent |

| Thiodiglycol | Low | Solvent, polymer synthesis |

Oxidative Reactions

The thiol group undergoes oxidation under mild conditions:

-

Disulfide formation : Reacts with atmospheric oxygen or peroxides to form 1,3-dihydroxybenzene disulfide .

-

Radical scavenging : Neutralizes hydroxyl (·OH) and superoxide (O₂⁻) radicals via hydrogen atom transfer, with rate constants comparable to glutathione .

Synthetic Utility

While not directly used in large-scale synthesis, its derivatives participate in:

-

Coupling reactions : Forms sulfides with aryl halides (e.g., 2-nitro-5-bromo-p-xylene) in DMF/K₂CO₃ .

-

Protection/deprotection : Benzyl groups protect hydroxyl functionalities during multi-step syntheses .

Stability and Reactivity Considerations

Propriétés

IUPAC Name |

4-sulfanylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c7-4-1-2-6(9)5(8)3-4/h1-3,7-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTQIEMOLHJTFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502676 | |

| Record name | 4-Sulfanylbenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2553-70-0 | |

| Record name | 4-Sulfanylbenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.